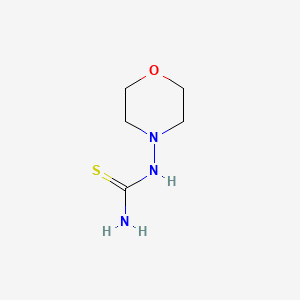
3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione
Overview
Description
3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione, also known as DFPD, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. DFPD is a pyrrole-2,5-dione derivative that has been studied extensively for its biochemical and physiological effects, as well as its potential use in scientific research.
Mechanism of Action
Target of Action
The primary targets of 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione are currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione and their impact on bioavailability are currently unknown . More research is needed to outline these properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione in lab experiments is its ability to selectively inhibit PTP activity, making it a useful tool for studying the role of PTPs in various cellular processes. Additionally, 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione, including the development of more potent and selective PTP inhibitors, the investigation of the role of PTPs in various disease states, and the exploration of the anti-inflammatory effects of 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione. Additionally, 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione may have potential applications in the treatment of diabetes and other metabolic disorders, making it an area of interest for future research.
Scientific Research Applications
3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione has been used extensively in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways. By inhibiting PTP activity, 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione has been shown to enhance insulin signaling and glucose uptake in cells, making it a potential therapeutic target for the treatment of diabetes.
properties
IUPAC Name |
3,4-dichloro-1-(3,4-difluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F2NO2/c11-7-8(12)10(17)15(9(7)16)4-1-2-5(13)6(14)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAFUHKGKJWZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C2=O)Cl)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041255.png)


![O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041260.png)


![O-(5-(4-fluorophenoxy)-6-methyl-2-{[4-(trifluoromethyl)benzyl]thio}pyrimidin-4-yl) O,O-dimethyl phosphothioate](/img/structure/B3041264.png)


![Ethyl 5-(1-[(2,6-dichloro-4-pyridyl)carbonyl]-1H-pyrazol-5-yl)isoxazole-3-carboxylate](/img/structure/B3041269.png)
![2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041270.png)
![3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B3041271.png)
![6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3041273.png)
![N3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methoxy}phenyl)-6-chloronicotinamide](/img/structure/B3041275.png)